molecular formula C9H8BrClO2 B13932011 Methyl 4-bromo-2-(chloromethyl)benzoate

Methyl 4-bromo-2-(chloromethyl)benzoate

Cat. No.: B13932011
M. Wt: 263.51 g/mol
InChI Key: LJGIJQVMUXOHBH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring both bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(chloromethyl)benzoate typically involves the bromination and chloromethylation of methyl benzoate derivatives. One common method includes the bromination of methyl 4-methylbenzoate followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium complexes can enhance the reaction rates and yields .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-2-(chloromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-(chloromethyl)benzoate exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the chloromethyl group.

    Methyl 2-bromobenzoate: Bromine is positioned differently on the aromatic ring.

    Methyl 4-chlorobenzoate: Contains chlorine but not bromine.

Uniqueness: Methyl 4-bromo-2-(chloromethyl)benzoate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 4-bromo-2-(chloromethyl)benzoate

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,5H2,1H3

InChI Key

LJGIJQVMUXOHBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CCl

Origin of Product

United States

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